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Compound of Interest

Compound Name: Capuride

Cat. No.: B1668296 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Capuride and phenobarbital, two

compounds with anticonvulsant properties. While phenobarbital is a long-established and

widely used antiepileptic drug, Capuride is a lesser-known N-acylurea derivative with historical

use as a sedative-hypnotic. This document synthesizes available preclinical and clinical data to

offer an objective comparison of their mechanisms of action, pharmacokinetics, efficacy, and

safety profiles.

Chemical and Physical Properties
A fundamental comparison begins with the distinct chemical structures of Capuride and

phenobarbital, which dictate their physicochemical properties and subsequent biological

activity.
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Property Capuride Phenobarbital

Chemical Name
N-carbamoyl-2-ethyl-3-

methylpentanamide

5-ethyl-5-phenyl-1,3-

diazinane-2,4,6-trione

Chemical Formula C₉H₁₈N₂O₂ C₁₂H₁₂N₂O₃

Molecular Weight 186.25 g/mol 232.239 g/mol

Drug Class N-acylurea Barbiturate

CAS Number 5579-13-5 50-06-6

Mechanism of Action
The primary mechanism of action for phenobarbital is well-elucidated, involving the

enhancement of inhibitory neurotransmission. The precise mechanism of Capuride is less

defined but is thought to be similar to that of barbiturates.

Phenobarbital: Phenobarbital is a positive allosteric modulator of the GABA-A receptor.[1][2] It

binds to a specific site on the receptor, increasing the duration of chloride channel opening

when GABA binds.[1][3] This influx of chloride ions leads to hyperpolarization of the neuronal

membrane, making it more difficult for the neuron to fire an action potential and thus

suppressing seizure activity.[2] At higher concentrations, phenobarbital can also directly

activate the GABA-A receptor and inhibit glutamate receptors, further contributing to its

anticonvulsant and sedative effects.

Capuride: As an N-acylurea, Capuride's mechanism is presumed to be similar to that of short-

acting barbiturates, suggesting it also modulates the GABA-A receptor complex to enhance

GABAergic inhibition. However, specific binding studies and detailed mechanistic elucidation

for Capuride are not extensively available in recent literature.

Postsynaptic Neuron

GABA-A Receptor Chloride (Cl⁻) ChannelOpens Membrane HyperpolarizationIncreased Cl⁻ influx leads to Reduced Neuronal ExcitabilityResults in Suppression of Seizure Activity
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Figure 1: Signaling pathway of Phenobarbital's mechanism of action.

Pharmacokinetic Profile
The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism,

and excretion, which are critical for dosing and therapeutic efficacy.

Parameter Capuride Phenobarbital

Bioavailability Data not available ~90% (oral)

Protein Binding Data not available 20-45%

Metabolism Data not available Hepatic (primarily CYP2C19)

Half-life Data not available 53-118 hours (adults)

Excretion Data not available
Renal (25-50% unchanged)

and fecal

Preclinical Efficacy and Toxicity
Preclinical studies in animal models provide initial insights into the anticonvulsant activity and

potential toxicity of a compound. Limited preclinical data is available for Capuride, primarily

from older studies.

Study Type Capuride Phenobarbital

Maximal Electroshock (MES)

Seizure Model (Rats)
ED₅₀: 54 mg/kg (oral) Well-established efficacy

Subcutaneous Metrazol

(scMet) Seizure Model (Rats)
ED₅₀: 77 mg/kg (oral) Well-established efficacy

6 Hz Psychomotor Seizure

Model (Mice)
Active at 49-71 mg/kg (i.p.) Well-established efficacy

Neurotoxicity (Rats) ED₅₀: 232 mg/kg (oral)
Dose-dependent CNS

depression
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Experimental Protocols: Capuride Preclinical Studies
The following are generalized protocols based on the limited available information for the

preclinical evaluation of Capuride's anticonvulsant activity.
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Figure 2: Generalized experimental workflow for preclinical evaluation of Capuride.

Maximal Electroshock (MES) Seizure Model: This model is used to identify compounds

effective against generalized tonic-clonic seizures.

Species: Rats.
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Procedure: An electrical stimulus is delivered via corneal or auricular electrodes to induce

a tonic hindlimb extension seizure.

Endpoint: The ability of the drug to prevent the tonic hindlimb extension phase of the

seizure.

Subcutaneous Metrazol (scMet) Seizure Model: This model is used to screen for drugs

effective against myoclonic and absence seizures.

Species: Rats.

Procedure: A subcutaneous injection of pentylenetetrazol (Metrazol) is administered to

induce clonic seizures.

Endpoint: The ability of the drug to prevent or delay the onset of clonic seizures.

6 Hz Psychomotor Seizure Model: This model is used to identify drugs that may be effective

against treatment-resistant partial seizures.

Species: Mice.

Procedure: A low-frequency (6 Hz) electrical stimulus is delivered via corneal electrodes to

induce a psychomotor seizure characterized by stereotyped, automatic behaviors.

Endpoint: The ability of the drug to suppress the seizure activity.

Neurotoxicity Assessment:

Procedure: Animals are observed for signs of motor impairment, such as ataxia, using a

rotarod test or observational scoring.

Endpoint: The dose at which 50% of the animals exhibit neurotoxic effects (ED₅₀).

Clinical Efficacy and Safety Profile
The clinical utility of an anticonvulsant is determined by its effectiveness in controlling seizures

in humans and its associated adverse effects.
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Phenobarbital:

Efficacy: Phenobarbital is effective in treating focal and generalized tonic-clonic seizures. It

has historically been used for a wide range of seizure types, with the exception of absence

seizures. It is also used in the management of status epilepticus.

Safety and Tolerability: Common side effects include sedation, dizziness, and cognitive

impairment. Long-term use can lead to dependence, and abrupt withdrawal can cause

seizures. Serious side effects can include respiratory depression, and there is a risk of

suicidal thoughts or actions. Phenobarbital is a potent inducer of cytochrome P450 enzymes,

leading to numerous drug interactions.

Capuride:

Efficacy: Clinical data on the anticonvulsant efficacy of Capuride is very limited. Its primary

historical use was as a sedative-hypnotic.

Safety and Tolerability: Detailed clinical safety data for Capuride is not readily available in

contemporary literature. As a compound with a mechanism similar to barbiturates, it would

be expected to have a similar side effect profile, including sedation and the potential for

dependence.

Compounds

Comparative Properties

Conclusion

Capuride

Mechanism of Action Pharmacokinetics Efficacy Safety

Phenobarbital

Phenobarbital: Well-characterized, established efficacy and known risks.
Capuride: Limited data, historical use as sedative, anticonvulsant properties suggested in preclinical models.
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Figure 3: Logical flow of the comparative analysis.

Conclusion
This comparative analysis highlights the significant disparity in the available scientific and

clinical data between Capuride and phenobarbital. Phenobarbital is a well-established

anticonvulsant with a thoroughly documented mechanism of action, pharmacokinetic profile,

and a clear, albeit complex, risk-benefit profile. It remains an important therapeutic option,

particularly in specific clinical scenarios and in regions where newer antiepileptic drugs are less

accessible.

In contrast, Capuride is an older compound with limited and dated information available. While

preclinical studies suggest anticonvulsant activity, the lack of comprehensive data on its

mechanism, pharmacokinetics in humans, and clinical efficacy and safety for seizure disorders

makes it difficult to draw a direct and meaningful comparison with a well-established drug like

phenobarbital. Its historical use as a sedative-hypnotic and its presumed barbiturate-like

mechanism suggest a side effect profile that would likely include significant sedation and a

potential for dependence.

For researchers and drug development professionals, the case of Capuride may serve as an

example of a compound that showed early promise but was likely superseded by agents with

more favorable therapeutic indices or better-characterized profiles. Further investigation into N-

acylurea derivatives could potentially yield novel anticonvulsant candidates, but significant

research would be required to meet modern standards for drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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